molecular formula C19H20N2OS B5560595 10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine

10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine

Cat. No. B5560595
M. Wt: 324.4 g/mol
InChI Key: VCAFBCCJZFWGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine, also known as MPTP, is a synthetic compound that has been widely studied in the field of neuroscience. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease. It is a phenothiazine derivative that is structurally similar to the antipsychotic drug chlorpromazine.

Scientific Research Applications

Granulocyte Suppression

The compound is part of the phenothiazine derivative family, which has been extensively studied for its psychiatric benefits. An early investigation into one such derivative, thioridazine hydrochloride, highlighted its efficacy in psychiatric disorders due to its calming effects on anxiety and agitation. However, it also pointed to its capacity to induce agranulocytosis, a potentially severe side effect involving granulocyte suppression. This study underlines the importance of monitoring for adverse hematological effects during treatment with phenothiazine derivatives (Bach & Fleeson, 1960).

Antitumor Activity

Further research into phenothiazine derivatives has uncovered their potential in cancer treatment. Specifically, studies on compounds structurally similar to "10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine" have demonstrated promising antitumor activity. For example, 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin, a semi-synthetic analogue, showed significant efficacy in phase II trials for various cancers, highlighting the broader therapeutic potential of phenothiazine derivatives beyond their psychiatric applications (Rowinsky et al., 1994).

Metabolic Fate and Pharmacokinetics

The metabolic fate and pharmacokinetics of phenothiazine derivatives have been a focus of research, aiming to understand how these compounds are processed in the body. Studies have detailed the metabolic pathways, identifying primary amines and sulfoxide metabolites as key biotransformation products. This research is crucial for designing drugs with optimal efficacy and minimized side effects, providing insights into how similar compounds, including "this compound," are metabolized (Breyer, Gaertner, & Prox, 1974).

Neurological Effects

Phenothiazine derivatives have also been researched for their neurological effects, particularly in the treatment of conditions like Parkinson's disease and dystonia. These studies shed light on the neurochemical interactions of phenothiazine derivatives, revealing both therapeutic potentials and risks of neurological side effects. This line of research is essential for understanding the broader implications of phenothiazine derivatives on nervous system function (Langston et al., 1983).

properties

IUPAC Name

(4-methylpiperidin-1-yl)-phenothiazin-10-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-10-12-20(13-11-14)19(22)21-15-6-2-4-8-17(15)23-18-9-5-3-7-16(18)21/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAFBCCJZFWGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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